Methyl 2-bromo-4-isopropylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-4-isopropylbenzoate is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by a bromine atom, and the fourth position is substituted with an isopropyl group. The compound is commonly used as a building block in organic synthesis due to its reactivity and structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-4-isopropylbenzoate can be synthesized through various methods. One common approach involves the bromination of methyl 4-isopropylbenzoate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and ensure efficient bromination .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-bromo-4-isopropylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding methyl 4-isopropylbenzoate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the isopropyl group can yield the corresponding carboxylic acid derivative.
Common Reagents and Conditions:
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: Methyl 4-isopropylbenzoate.
Oxidation: 2-bromo-4-isopropylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-4-isopropylbenzoate is utilized in several scientific research fields:
Wirkmechanismus
The mechanism of action of methyl 2-bromo-4-isopropylbenzoate involves its interaction with specific molecular targets. The bromine atom and ester group facilitate its binding to enzymes and receptors, modulating their activity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-bromo-2-isopropylbenzoate: Similar structure but with different substitution pattern.
Methyl 2-bromo-4-methylbenzoate: Substitution of isopropyl group with a methyl group.
Methyl 2-chloro-4-isopropylbenzoate: Chlorine atom instead of bromine.
Uniqueness: Methyl 2-bromo-4-isopropylbenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both bromine and isopropyl groups enhances its utility in synthetic chemistry and biomedical research .
Eigenschaften
Molekularformel |
C11H13BrO2 |
---|---|
Molekulargewicht |
257.12 g/mol |
IUPAC-Name |
methyl 2-bromo-4-propan-2-ylbenzoate |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)8-4-5-9(10(12)6-8)11(13)14-3/h4-7H,1-3H3 |
InChI-Schlüssel |
BOSTVVUYZPVYDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.